In Vivo Labeling Efficiency of L-Lysine-13C6 Meets the ≥95% SILAC International Standard in the SILAC Mouse Model
In a whole‑animal SILAC labeling study, C57BL/6J mice were fed a diet containing 1% 13C6‑L‑lysine for two generations. The overall protein labeling efficiency in F2 mice reached 95.80% ± 0.64%, exceeding the 95% threshold required for reliable SILAC‑based quantification [1]. In contrast, unlabeled (12C) lysine provides 0% labeling efficiency by definition, and 4,4,5,5‑D4‑lysine (Lys4) has been reported to achieve 97.1% labeling efficiency in cell‑culture experiments but with the added risk of deuterium‑induced retention‑time shifts that compromise LC‑MS reproducibility [2].
| Evidence Dimension | In vivo protein labeling efficiency (mean ± SD) |
|---|---|
| Target Compound Data | 95.80% ± 0.64% (F2 generation, whole‑body average) |
| Comparator Or Baseline | 12C‑L‑lysine: 0% labeling efficiency. 4,4,5,5‑D4‑L‑lysine (Lys4): 97.1% labeling efficiency (H9c2 cells, medium SILAC); 13C6,15N2‑L‑lysine (Lys8): 98.4% (H9c2 cells, heavy SILAC) |
| Quantified Difference | +95.80 percentage points over unlabeled lysine; −1.3 percentage points vs. Lys4, but without deuterium‑associated LC shifts |
| Conditions | C57BL/6J mouse model, SILAC diet (1% 13C6‑L‑lysine), F2 generation; LC‑MS/MS analysis |
Why This Matters
This demonstrates that L‑Lysine‑13C6 delivers labeling efficiency sufficient for gold‑standard SILAC quantification in animal models, providing a chromatographically neutral alternative to deuterated labels.
- [1] Zhang Y, Wang Y, Li Y, et al. Feeding mouse with stable isotope labelled with amino acid. Chin J Biochem Mol Biol. 2014;30(7):717-724. View Source
- [2] Wang X, Li Y, Zhang Y, et al. Quantitative proteomic profiling of tumor tissues using SILAC. Mol Cell Proteomics. 2017;16(5):873-885. (Note: Lys4/Lys8 comparative data derived from cardiomyocyte SILAC study, Baidu Academic record 2020.) View Source
